5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride typically involves the reaction of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-[(2-Nitrophenoxy)methyl]-2-furoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the furoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include amides, esters, and thioesters.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidized derivatives of the furan ring.
Scientific Research Applications
5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine atom being replaced by a nucleophile.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Nitrophenoxy)methyl]-2-furoic acid: The precursor to 5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride.
5-[(2-Nitrophenoxy)methyl]-2-furanmethanol: A related compound with a hydroxyl group instead of a chloride.
5-[(2-Nitrophenoxy)methyl]-2-furanmethanamine: A related compound with an amino group instead of a chloride.
Uniqueness
This compound is unique due to its reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-[(2-nitrophenoxy)methyl]furan-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c13-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)14(16)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKDCIYYDSYDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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